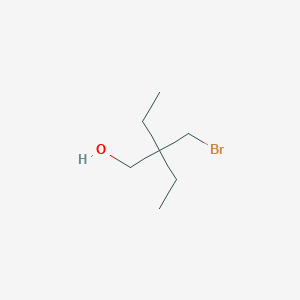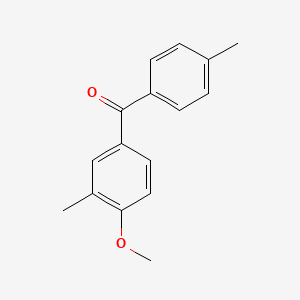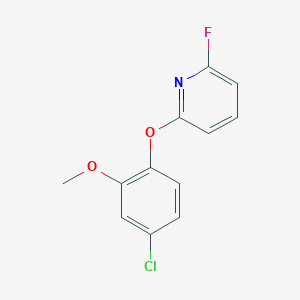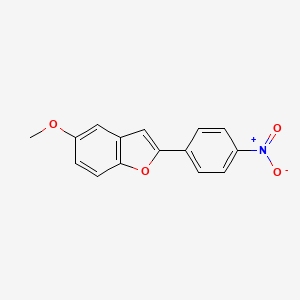
5-Methoxy-2-(4-nitrophenyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(4-nitrophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a nitrophenyl group at the 2-position of the benzofuran ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-nitrophenyl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxybenzofuran and 4-nitrophenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-methoxybenzofuran with 4-nitrophenylboronic acid.
Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(4-nitrophenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-Methoxy-2-(4-nitrophenyl)benzofuran has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-nitrophenyl)benzofuran depends on its specific application. For example:
Biological Activity: If the compound exhibits antimicrobial activity, it may act by inhibiting key enzymes or disrupting cellular processes in microorganisms.
Pharmacological Effects: The compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
2-(4-Nitrophenyl)benzofuran: Lacks the methoxy group at the 5-position, which may affect its chemical reactivity and biological activity.
5-Methoxybenzofuran:
2-Phenylbenzofuran: Lacks both the methoxy and nitrophenyl groups, making it less functionalized and potentially less versatile in certain applications.
Uniqueness: The presence of both the methoxy and nitrophenyl groups in 5-Methoxy-2-(4-nitrophenyl)benzofuran imparts unique chemical and physical properties, such as enhanced reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-methoxy-2-(4-nitrophenyl)-1-benzofuran |
InChI |
InChI=1S/C15H11NO4/c1-19-13-6-7-14-11(8-13)9-15(20-14)10-2-4-12(5-3-10)16(17)18/h2-9H,1H3 |
InChI Key |
IGKQAQGNMOKOOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
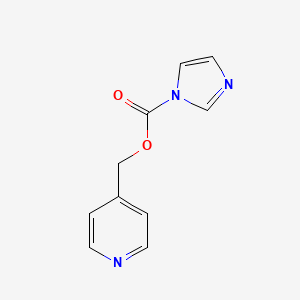
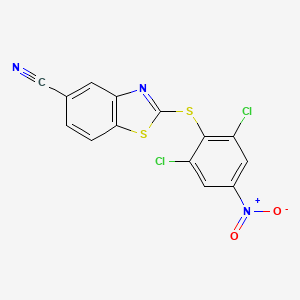
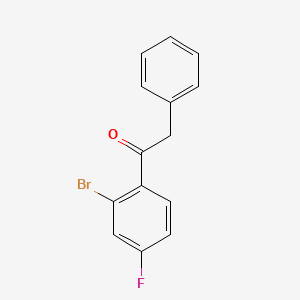
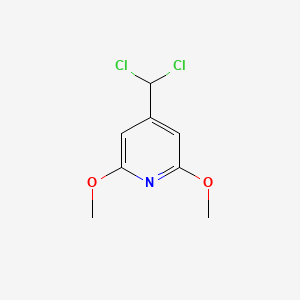
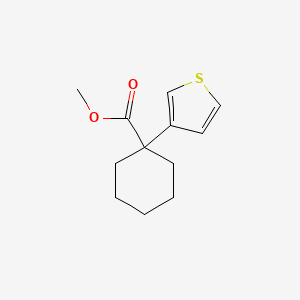
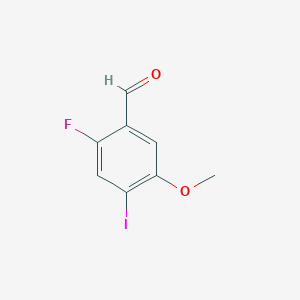
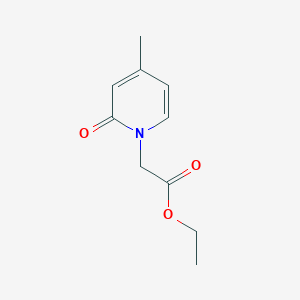
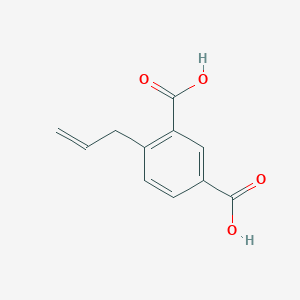
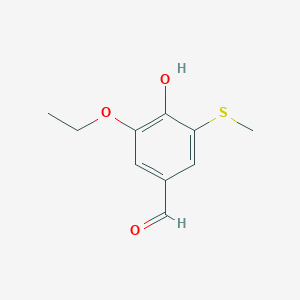
![2-Ethyl-7-methoxyfuro[2,3-c]pyridine](/img/structure/B8419115.png)
